molecular formula C12H22O2 B1624143 Dodecanedial CAS No. 38279-34-4

Dodecanedial

Cat. No.: B1624143
CAS No.: 38279-34-4
M. Wt: 198.3 g/mol
InChI Key: SZCGBFUWBCDIEA-UHFFFAOYSA-N
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Description

Dodecanedial is an organic compound with the molecular formula C12H22O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanedial can be synthesized through several methods. One common approach involves the oxidation of dodecanol or dodecanal. Another method includes the esterification reaction of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through whole-cell biotransformation processes. For example, Escherichia coli can be genetically engineered to convert dodecane into this compound using specific enzymes . This method is considered more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Dodecanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanedial involves its reactivity with various functional groups. For instance, in condensation reactions, the aldehyde groups react with phenols to form stable cyclic structures. These reactions are often thermodynamically controlled, allowing for the formation of the most stable products through reversible processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanedial is unique due to its dual aldehyde functional groups, which allow it to participate in a variety of chemical reactions that are not possible with similar compounds like diols or acids. This makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

dodecanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGBFUWBCDIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191660
Record name Dodecanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38279-34-4
Record name Dodecanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38279-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanedial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038279344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanedial
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.944
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Synthesis routes and methods

Procedure details

162.3 g (1 mol) of cyclododecatriene (purity 95%) were dissolved in 1500 ml of methanol, the solution was cooled to -20° C., and an O3 /O2 mixture containing 4% by weight of O3 was passed in until 0.33 mol of ozone had been introduced into the solution. The hydrogenation solution obtained as in Example 1 contained dodecanedial and its acetals. Cyclododecane formed was extracted from the acetic acid solution using petroleum ether prior to the oxidation.
Quantity
162.3 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
O3 O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0.33 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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